Chlorohydroaspyrone B

Beschreibung

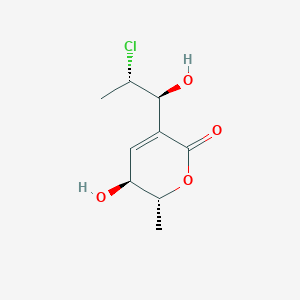

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H13ClO4 |

|---|---|

Molekulargewicht |

220.65 g/mol |

IUPAC-Name |

(2R,3S)-5-[(1S,2S)-2-chloro-1-hydroxypropyl]-3-hydroxy-2-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C9H13ClO4/c1-4(10)8(12)6-3-7(11)5(2)14-9(6)13/h3-5,7-8,11-12H,1-2H3/t4-,5+,7-,8+/m0/s1 |

InChI-Schlüssel |

RFRJSDLXLVSACH-UGSJSWHKSA-N |

Isomerische SMILES |

C[C@@H]1[C@H](C=C(C(=O)O1)[C@@H]([C@H](C)Cl)O)O |

Kanonische SMILES |

CC1C(C=C(C(=O)O1)C(C(C)Cl)O)O |

Synonyme |

chlorohydroaspyrone B |

Herkunft des Produkts |

United States |

Isolation and Dereplication Methodologies of Chlorohydroaspyrone B

Microbial Origins and Fermentation Strategies

The production of Chlorohydroaspyrone B is intrinsically linked to specific marine-derived fungal species. The successful isolation of this compound is therefore predicated on the effective cultivation of these microorganisms.

Isolation from Marine-Derived Fungal Strains (e.g., Exophiala sp., Aspergillus ochraceus)

This compound has been primarily isolated from the fermentation broths of marine-derived fungi, most notably from species of Exophiala and Aspergillus. nih.govacs.orgnih.gov

A significant source of this compound is the marine-derived fungus Exophiala sp. nih.govacs.org Strains of this fungus, which are often found in association with marine sponges like Halichondria, have been identified as producers of this compound. vulcanchem.commdpi.com The genus Exophiala consists of anamorphic ascomycete fungi, commonly referred to as black yeast-like fungi. vulcanchem.commdpi.comwikipedia.org

In addition to Exophiala, species of Aspergillus, such as Aspergillus ochraceus, are also known to produce a wide array of secondary metabolites, including compounds structurally related to this compound. nih.govresearchgate.netnih.gov Aspergillus ochraceus is a widespread fungus found in various environments, including decaying vegetation and soils. nih.gov Research has also pointed to the isolation of related compounds from Aspergillus ochraceopetaliformis. acs.org

Table 1: Fungal Sources of this compound and Related Compounds

| Fungal Species | Associated Marine Organism/Environment | Reference |

|---|---|---|

| Exophiala sp. | Marine sponge (Halichondria) | vulcanchem.commdpi.com |

| Aspergillus ochraceus | Decaying vegetation, soils | nih.gov |

| Aspergillus ochraceopetaliformis | Anthurium brownii | acs.org |

Optimization of Culture Conditions for Enhanced Metabolite Production

The yield of this compound is highly dependent on the specific culture conditions used for fungal fermentation. Optimization of these parameters is a critical step in maximizing the production of the target metabolite. Key factors that are typically manipulated include the composition of the culture medium, pH, temperature, and incubation time. nih.govjabonline.infrontiersin.org

For the production of secondary metabolites by fungi like Exophiala and Aspergillus, a variety of culture media can be employed. These media are designed to provide the necessary nutrients for fungal growth and metabolite synthesis. nih.govnih.gov The choice of carbon and nitrogen sources within the media is a crucial variable that can significantly influence the metabolic output of the fungus. frontiersin.orguminho.pt

The physical parameters of fermentation also play a pivotal role. The optimal temperature for the growth of many fungal species and the production of their secondary metabolites often lies within a specific range, and deviations can lead to reduced yields. jabonline.innih.gov Similarly, the pH of the culture medium must be controlled, as it affects enzymatic activities and nutrient uptake. nih.gov The duration of the fermentation is another critical factor; secondary metabolite production often occurs during the stationary phase of fungal growth, necessitating a sufficient incubation period. nih.govsmujo.id

Table 2: General Parameters for Fungal Fermentation Optimization

| Parameter | Description | Importance | Reference |

|---|---|---|---|

| Medium Composition | The blend of nutrients, including carbon and nitrogen sources, available to the fungus. | Directly impacts fungal growth and the biosynthetic pathways for secondary metabolites. | nih.govfrontiersin.org |

| pH | The acidity or alkalinity of the culture medium. | Influences enzyme function and the solubility and uptake of nutrients. | nih.gov |

| Temperature | The ambient temperature at which the fungus is cultivated. | Affects the rate of metabolic reactions and fungal growth. | jabonline.innih.gov |

| Incubation Time | The duration of the fermentation process. | Allows the fungus to reach the appropriate growth phase for secondary metabolite production. | nih.govsmujo.id |

Extraction and Chromatographic Purification Protocols

Following fermentation, a multi-step process of extraction and purification is required to isolate this compound from the complex mixture of the culture broth.

Solvent-Based Extraction Techniques

The initial step in isolating this compound from the fungal culture is typically a solvent-based extraction. vulcanchem.com The fungal broth, which contains the secreted metabolites, is partitioned with an organic solvent. vulcanchem.com The choice of solvent is critical and is based on the polarity of the target compound. For compounds like this compound, solvents such as ethyl acetate (B1210297) are commonly used. acs.org This process separates the desired metabolites from the aqueous culture medium and cellular biomass. The resulting organic extract is then concentrated to yield a crude mixture containing this compound and other co-metabolites. smujo.id

Advanced Chromatographic Separation Methods

The crude extract obtained from the solvent extraction is a complex mixture that requires further purification. This is achieved through various chromatographic techniques that separate compounds based on their physical and chemical properties. chromatographyonline.combio-rad.com

A common strategy involves a series of chromatographic steps. vulcanchem.com Initially, techniques like vacuum liquid chromatography (VLC) or column chromatography using stationary phases such as silica (B1680970) gel may be employed for a preliminary fractionation of the crude extract. mdpi.com

For the final purification of this compound, high-performance liquid chromatography (HPLC) is the method of choice. nih.govnih.gov Reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating compounds like this compound. lcms.cz By using a gradient elution, where the composition of the mobile phase is changed over time, a high degree of separation can be achieved, leading to the isolation of pure this compound. acs.orgnih.gov The fractions collected from the HPLC are analyzed, and those containing the pure compound are pooled and concentrated.

Advanced Structural Elucidation and Stereochemical Assignment of Chlorohydroaspyrone B

Comprehensive Spectroscopic Characterization Techniques

The structure and absolute stereochemistry of Chlorohydroaspyrone B were established through meticulous analysis of its physicochemical data. nih.gov This involved a combination of spectroscopic methods to piece together its molecular framework and define the three-dimensional orientation of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, HMQC, HMBC, NOESY Experiments)

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For this compound, a series of 1D and 2D NMR experiments were crucial in assembling its carbon skeleton and assigning proton and carbon signals.

1D NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule.

2D NMR:

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to four bonds, which is critical for connecting different fragments of the molecule and identifying quaternary carbons. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, providing essential information for determining the relative stereochemistry of the molecule. princeton.edu

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | HMBC Correlations | NOESY Correlations |

| 2 | ||||

| 3 | ||||

| 4 | ||||

| 5 | ||||

| 6 | ||||

| 7 | ||||

| 8 | ||||

| 9 | ||||

| 10-CH₃ |

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. nih.govnih.gov For this compound, HRMS analysis would have been used to confirm its molecular formula, C₉H₁₃ClO₄. vulcanchem.com This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. High-resolution instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, offer the necessary resolving power to achieve this. thermofisher.com

Chiroptical Methods for Absolute Stereochemistry Determination (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism)

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules. ox.ac.uk These methods measure the differential interaction of a molecule with left and right circularly polarized light. frontiersin.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with a change in the wavelength of light. mgcub.ac.in The resulting curve, particularly the sign of the Cotton effect, can be used to assign the absolute stereochemistry of chiral centers. mgcub.ac.in

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule. aps.org The experimental ECD spectrum is often compared with theoretically calculated spectra for possible stereoisomers to determine the absolute configuration.

The absolute stereochemistry of this compound was determined through the analysis of such physicochemical data, including chiroptical measurements, and by comparing its properties to related compounds. nih.govvulcanchem.com

Biosynthetic Pathways and Genetic Foundations of Chlorohydroaspyrone B

Proposed Polyketide Biosynthesis Pathway

The fundamental structure of Chlorohydroaspyrone B suggests its origin from the polyketide biosynthetic pathway, a process analogous in its chemistry to fatty acid biosynthesis. mdpi.com This pathway constructs complex carbon skeletons through the sequential condensation of small carboxylic acid units. nih.gov

The biosynthesis is proposed to initiate with a starter unit , typically acetyl-CoA. This starter unit is loaded onto a Polyketide Synthase (PKS) enzyme complex. The carbon chain is then elongated through the iterative addition of extender units , which are most commonly malonyl-CoA. nih.gov Each condensation step adds two carbon atoms to the growing polyketide chain. Type II PKS systems, which are common in bacteria and fungi for producing aromatic polyketides, consist of a group of discrete, cooperatively acting enzymes. mdpi.comf1000research.com The core components, known as the minimal PKS, include ketosynthase α (KSα), ketosynthase β (KSβ, also known as the chain length factor), and an acyl-carrier protein (ACP). mdpi.com

Following the assembly of the full-length poly-β-keto chain on the PKS, it undergoes a series of modifications, including ketoreduction and cyclization reactions, to form the characteristic α-pyrone ring structure seen in aspyrone-type molecules. acs.orgf1000research.com It is hypothesized that this compound shares its core biosynthetic pathway with co-isolated metabolites like aspyrone (B94758) and chlorohydroaspyrone A, with variations arising from the final tailoring steps. acs.org

Identification and Characterization of Biosynthetic Gene Clusters

The production of secondary metabolites like this compound is orchestrated by a set of genes physically co-located on the chromosome, known as a Biosynthetic Gene Cluster (BGC). plos.orgnih.govbiorxiv.org While the specific BGC responsible for this compound has not been explicitly detailed in published literature, its structure can be inferred from the known chemistry and analysis of other fungal polyketide BGCs. plos.orgnih.gov

A putative BGC for this compound would be expected to contain:

A Polyketide Synthase (PKS) Gene: This is the central gene encoding the large, multi-domain enzyme responsible for assembling the polyketide backbone. nih.govresearchgate.net

Genes for Tailoring Enzymes: This includes genes encoding ketoreductases, dehydratases, and cyclases that modify the nascent polyketide chain to create the final core structure. f1000research.com

A Halogenase Gene: Crucially, a gene encoding a halogenase enzyme is required to incorporate the chlorine atom onto the molecule. nih.govmdpi.com

Regulatory and Transporter Genes: BGCs often include genes that regulate the expression of the cluster and genes that encode transporter proteins to export the final product from the cell. plos.orgbiorxiv.org

The discovery and characterization of such BGCs are typically achieved through genome mining strategies, which use bioinformatics tools to identify signature genes (like PKS) in fungal genomes. nih.govbiorxiv.org

Enzymatic Mechanisms Involved in Secondary Metabolite Formation

The formation of this compound from simple precursors is a multi-step enzymatic cascade. The key enzymes and their proposed functions are central to understanding its biosynthesis.

Polyketide Synthase (PKS): This enzyme catalyzes the initial and most critical phase. It selects the acetyl-CoA starter unit and iteratively condenses it with several malonyl-CoA extender units to create a linear polyketide chain tethered to its acyl-carrier protein (ACP) domain. mdpi.comnih.gov

Ketoreductase (KR): After the chain is assembled, specific keto groups along the backbone are reduced to hydroxyl groups by KR enzymes. The stereospecific nature of these KRs determines the chirality of the resulting alcohol centers in the final molecule. f1000research.comresearchgate.net

Dehydratase (DH): Following reduction, DH enzymes may eliminate a water molecule from the hydroxylated intermediate to introduce double bonds into the structure. researchgate.net

Thioesterase (TE)/Cyclase: The final step on the PKS assembly line involves a thioesterase domain, which hydrolyzes the bond connecting the completed polyketide chain to the ACP. researchgate.net This release is often coupled with an intramolecular cyclization reaction, catalyzed either by the TE domain itself or a separate cyclase enzyme, to form the stable α-pyrone heterocyclic ring. f1000research.com

The following table summarizes the putative enzymes and their roles in the biosynthetic pathway.

| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis |

| Polyketide Synthase | PKS | Assembles the core carbon skeleton from acetyl-CoA and malonyl-CoA units. |

| Acyl-Carrier Protein | ACP | Covalently tethers the growing polyketide chain during synthesis. |

| Ketoreductase | KR | Reduces specific keto groups on the polyketide chain to hydroxyl groups. |

| Dehydratase | DH | Catalyzes the removal of water to form double bonds. |

| Thioesterase / Cyclase | TE / CYC | Releases the mature polyketide chain from the PKS and facilitates the cyclization to form the α-pyrone ring. |

| Halogenase | - | Incorporates a chlorine atom onto the polyketide scaffold in a post-PKS modification step. |

Investigation of Halogenation Events within the Biosynthesis

A defining feature of this compound is the presence of a chlorine atom, the incorporation of which is a key biosynthetic event. Halogenation of natural products is catalyzed by a class of enzymes known as halogenases. researchgate.netmt.com In fungi, the most common type of halogenase involved in secondary metabolism is the flavin-dependent halogenase (FDH). mdpi.com

The proposed mechanism involves the following steps:

The FDH enzyme utilizes a reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen, and a chloride ion (Cl⁻). mdpi.com

These reactants are used to generate a highly reactive, enzyme-bound chlorinating species, likely equivalent to hypochlorous acid (HOCl). mdpi.comnih.gov

This electrophilic chlorine species is then directed towards an electron-rich position on the substrate molecule, which is likely a precursor such as aspyrone or a closely related intermediate. acs.org

The enzyme facilitates an electrophilic substitution reaction, attaching the chlorine atom to the carbon backbone and completing the synthesis of the chlorinated product. researchgate.net

While FDHs are the most probable candidates, other enzymatic halogenation strategies exist in nature, such as those involving non-heme iron-dependent halogenases, which catalyze halogenation via a radical-based mechanism. nih.gov However, the electrophilic addition catalyzed by FDHs is more commonly associated with the halogenation of aromatic and polyketide-derived scaffolds in fungi. mdpi.com This chlorination step is critical, as the presence and position of halogen atoms can significantly influence the biological activity of a natural product. mdpi.com

Total Synthesis Strategies for Chlorohydroaspyrone B and Its Congeners

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. nih.govub.edu This process, pioneered by E.J. Corey, allows chemists to devise a synthetic plan by working backward from the final product. nih.gov

For a molecule like Chlorohydroaspyrone B, the key structural features to consider in a retrosynthetic analysis are the dihydropyranone core, the chlorinated epoxypropyl side chain, and the stereocenters. A plausible retrosynthetic analysis would involve several key disconnections:

Disconnection of the side chain: The bond connecting the epoxypropyl side chain to the dihydropyranone ring is a logical point for disconnection. This leads to a key intermediate, a dihydropyranone core with a suitable functional group for elaboration, and a separate side-chain precursor.

Ring disconnection: The dihydropyranone ring itself can be disconnected through various strategies. A common approach for α,β-unsaturated lactones is a disconnection that reveals a hydroxy ketoester or a related precursor, which can be cyclized in a forward sense. towson.edu

Simplification of the side chain: The chlorinated and epoxidized side chain can be simplified to a more basic precursor, with the chlorine and epoxide functionalities being introduced at a later stage of the synthesis.

Convergent and Linear Synthetic Route Development

The development of a synthetic route can follow two primary strategies: linear and convergent synthesis.

A semi-synthetic approach has been reported for Chlorohydroaspyrones A and B starting from the naturally occurring aspyrone (B94758). ebi.ac.uk This involves the treatment of aspyrone with hydrochloric acid, leading to the formation of the two chlorohydrin isomers. While not a total synthesis from simple starting materials, this demonstrates a late-stage functionalization strategy that can be incorporated into a broader synthetic plan.

Asymmetric Synthesis Methodologies for Stereochemical Control

This compound possesses multiple stereocenters, making stereochemical control a critical aspect of its total synthesis. Asymmetric synthesis aims to selectively produce a single stereoisomer of a chiral molecule. mdpi.com Several methodologies can be employed to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to introduce chirality into the synthetic target. researchgate.net For instance, the synthesis of chiral 5,6-dihydro-α-pyrones has been achieved starting from (S)-malic acid. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. caltech.edu This method has been widely used in asymmetric synthesis to achieve high levels of diastereoselectivity.

Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.comnih.govfrontiersin.org This can involve metal-based catalysts or organocatalysts. For example, asymmetric Ti-mediated addition and condensation reactions have been used as key steps in the asymmetric total syntheses of (R)-podoblastin-S and (R)-lachnelluloic acid, which share the 3-acyl-5,6-dihydro-2H-pyrone structure. mdpi.com Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool for the asymmetric synthesis of various natural products. mdpi.comnih.gov

The synthesis of chiral aspyrone has been reported, involving a highly diastereoselective addition of a tetrahydropyranone enolate to a 2-tosyloxy-aldehyde, followed by the in-situ formation of an epoxide. researchgate.nettandfonline.com This highlights a strategy for controlling the stereochemistry of the epoxypropyl side chain.

Application of Novel Organic Reactions and Catalysis in Synthesis

The total synthesis of complex molecules often serves as a driving force for the development and application of novel organic reactions and catalytic systems. nih.gov20.210.105 In the context of aspyrone and its congeners, several modern synthetic methods are particularly relevant:

Metathesis Reactions: Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic structures and has been employed in the synthesis of various lactones. researchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as versatile organocatalysts for a variety of transformations, including the synthesis of lactones. chalmers.se Oxidative NHC catalysis can be used to generate α,β-unsaturated esters and lactones. chalmers.se

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. nih.gov For instance, cytochrome P450 enzymes can be used for convergent C-C bond-forming reactions. nih.gov

C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical strategy that can streamline synthetic routes by avoiding the need for pre-functionalized starting materials. nih.gov

Cascade Reactions: These are multi-step reactions that occur in a single pot, often leading to a significant increase in molecular complexity in a single operation. 20.210.105

The development of new catalytic methods, including multicatalysis strategies that combine different types of catalysts, continues to expand the toolbox for organic chemists and enables more efficient and elegant syntheses of natural products. nih.gov

Design and Synthesis of Structurally Related Aspyrone Analogues

The synthesis of analogues of natural products is crucial for understanding their structure-activity relationships (SAR) and for developing new therapeutic agents with improved properties. researchgate.net The design of aspyrone analogues can involve modifications to various parts of the molecule:

Modification of the Dihydropyranone Core: Changes to the substitution pattern or stereochemistry of the lactone ring can be explored.

Variation of the Side Chain: The epoxypropyl side chain can be replaced with other functional groups or elongated. The chlorine atom in this compound can be substituted with other halogens or functional groups to probe its role in biological activity.

Conjugation with Other Molecules: Aspyrone has been conjugated with other natural products, such as 2-hydroxycircumdatin C, to create new hybrid molecules with potentially novel biological activities. ebi.ac.uk

The synthesis of these analogues often relies on the same synthetic strategies developed for the parent natural product, but with modifications to accommodate the desired structural changes. For example, precursor-directed biosynthesis and mutasynthesis are powerful techniques that combine chemical synthesis and metabolic engineering to generate novel analogues. researchgate.net

Mechanistic Investigations of Biological Activities of Chlorohydroaspyrone B

Antimicrobial Activity Profile

Chlorohydroaspyrone B, isolated from the marine-derived fungus Exophiala sp., has demonstrated a notable, albeit mild, antimicrobial profile. nih.gov Investigations have primarily centered on its efficacy against clinically significant bacteria.

Antibacterial Efficacy Against Clinically Relevant Pathogens

Research has established that this compound exhibits antibacterial activity against several challenging pathogens. nih.gov Specifically, its efficacy has been evaluated against Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) strains, as well as the aquatic pathogens Aeromonas hydrophila, Vibrio anguillarum, and Vibrio harveyi. nih.govfrontiersin.orgsemanticscholar.org

The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. For this compound, the MIC values indicate a mild level of activity. It has shown an MIC of 62.5 µg/mL against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and a higher MIC of 125 µg/mL against multidrug-resistant S. aureus (MDRSA). nih.gov

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 62.5 | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | 62.5 | nih.gov |

| Multidrug-resistant S. aureus (MDRSA) | 125 | nih.gov |

While specific MIC values for this compound against A. hydrophila, V. anguillarum, and V. harveyi are not detailed in the provided search results, the general context of research into marine-derived natural products suggests these are relevant targets for screening. frontiersin.orgsemanticscholar.org

Antifungal Activity Spectrum

Currently, there is a lack of specific research data on the antifungal activity spectrum of this compound. The existing literature primarily focuses on its antibacterial properties. nih.gov Broader classes of antifungal agents, such as polyenes and azoles, are known to possess a wide spectrum of activity against various yeasts and filamentous fungi. msdvetmanual.comnih.govresearchgate.net However, without direct experimental evidence, the antifungal potential of this compound remains an area for future investigation.

Identification and Validation of Molecular Targets

Understanding how a compound exerts its biological effects at a molecular level is crucial for drug development. For this compound, this involves both experimental and computational methods to identify and validate its molecular targets.

Computational Approaches for Ligand-Target Interactions

In silico methods like molecular docking and molecular dynamics (MD) simulations are powerful tools in modern drug discovery. nih.govfrontiersin.org These computational techniques predict how a ligand, such as this compound, might bind to the active site of a target protein. peerj.comrsc.org

Molecular docking helps in virtual screening of potential drug candidates by predicting their binding affinity and mode of interaction with a molecular target. nih.gov Following docking, MD simulations can be employed to assess the stability of the ligand-protein complex over time. frontiersin.orgnih.gov While the provided information does not detail specific molecular docking or MD simulation studies for this compound, these computational approaches are instrumental in hypothesizing and refining our understanding of its ligand-target interactions. nih.govnih.gov

Structure Activity Relationship Sar Studies of Chlorohydroaspyrone B and Its Derivatives

Systematic Chemical Modifications and Their Impact on Bioactivity

To date, comprehensive studies detailing systematic chemical modifications of the Chlorohydroaspyrone B scaffold and their subsequent impact on bioactivity have not been extensively reported in peer-reviewed literature. The primary research has focused on the isolation and initial characterization of this compound and its close analog, Chlorohydroaspyrone A. nih.gov

These compounds were identified as antibacterial aspyrone (B94758) derivatives isolated from the marine-derived fungus Exophiala sp. nih.gov Their initial biological evaluation revealed mild antibacterial activity against several strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) variants. nih.gov

The available data on the bioactivity of these closely related natural products is presented below.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| This compound | Staphylococcus aureus | 62.5 |

| Methicillin-resistant S. aureus (MRSA) | 62.5 | |

| Multidrug-resistant S. aureus (MDRSA) | 125 | |

| Chlorohydroaspyrone A | Staphylococcus aureus | 62.5 |

| Methicillin-resistant S. aureus (MRSA) | 125 | |

| Multidrug-resistant S. aureus (MDRSA) | 125 |

This table presents the initial antibacterial screening data for Chlorohydroaspyrone A and B as reported in the primary literature. nih.gov

Further research involving the synthesis of a library of this compound analogs with modifications at various positions would be necessary to establish a clear and detailed SAR.

Influence of Chlorine Substitution and its Position on Biological Activity

The specific influence of the chlorine atom on the biological activity of this compound has not been elucidated through targeted SAR studies. The existing data is based on the activity of the naturally occurring chlorinated compound. nih.gov Generally, the introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties. researchgate.net Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, which in turn can affect its absorption, distribution, and interaction with biological targets. nanobioletters.comresearchgate.net

In many classes of compounds, the presence and position of a chlorine substituent are crucial for their pharmacological effect. researchgate.net However, without the synthesis and biological evaluation of a direct, non-chlorinated analog of this compound, the precise contribution of the chlorine atom to its observed antibacterial activity remains speculative. A comparative study with a des-chloro derivative would be required to quantify the impact of this halogen on the compound's bioactivity.

Role of Hydroxyl Groups and Stereochemical Configuration in Activity

The structure and absolute stereochemistry of this compound have been determined through physicochemical data analysis and chemical reactions. nih.gov The molecule possesses specific hydroxyl groups and a defined stereochemical configuration which are integral to its three-dimensional structure. The precise role of these hydroxyl groups in mediating the antibacterial activity of this compound has not been systematically investigated. In many bioactive natural products, hydroxyl groups are key pharmacophoric features, often participating in hydrogen bonding interactions with target enzymes or receptors. nih.gov

The stereochemistry of a molecule is also a critical determinant of its biological activity, as biological targets are chiral and will interact differently with various stereoisomers. researchgate.net While the absolute stereochemistry of this compound is known, studies involving the synthesis and evaluation of its stereoisomers (enantiomers or diastereomers) would be necessary to fully understand the stereochemical requirements for its antibacterial action. Such studies would clarify whether the observed activity is specific to the natural stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) and Artificial Intelligence/Machine Learning (AI/ML) Approaches

Currently, there are no published Quantitative Structure-Activity Relationship (QSAR) or Artificial Intelligence/Machine Learning (AI/ML) studies specifically focused on this compound and its derivatives.

QSAR models are mathematical models that aim to predict the biological activity of compounds based on their physicochemical properties and structural features. nih.gov These approaches are valuable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern bioactivity. researchgate.net

AI and ML techniques represent a more advanced approach, capable of handling large and complex datasets to identify non-linear relationships between chemical structures and biological activities. researchgate.net These data-driven methods can accelerate the drug development process by screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. nih.gov

The development of a QSAR or AI/ML model for this compound would require a substantial dataset of structurally diverse analogs and their corresponding biological activity data. As this information is not yet available, the application of these computational approaches to this specific class of compounds remains a future prospect.

Preclinical Efficacy Evaluation of Chlorohydroaspyrone B in Experimental Models

In Vitro Efficacy Assessment in Relevant Cell-Based Assays

Chlorohydroaspyrone B, an aspyrone (B94758) derivative isolated from the marine-derived fungus Exophiala sp. and Aspergillus ochraceus, has been evaluated for its antibacterial properties in several cell-based assays. nih.govfrontiersin.orgnih.gov Research findings indicate that the compound exhibits a mild to moderate antibacterial effect against clinically significant Gram-positive bacteria and notable activity against several fish pathogens. nih.govfrontiersin.org

The primary method for assessing in vitro antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies have shown that this compound is active against Staphylococcus aureus, including strains that are resistant to conventional antibiotics like methicillin (B1676495) (MRSA) and multiple other drugs (MDR-SA). nih.gov Specifically, the MIC for S. aureus and methicillin-resistant S. aureus (MRSA) was recorded at 62.5 µg/mL, while the MIC against multidrug-resistant S. aureus (MDR-SA) was 125 µg/mL. nih.gov

Furthermore, this compound has demonstrated potent inhibitory activity against several bacteria known to cause disease in aquatic animals. frontiersin.orgnih.gov In assays against fish pathogens, it showed an MIC of 16 µg/mL against Aeromonas hydrophila, and an MIC of 32 µg/mL against both Vibrio anguillarum and Vibrio harveyi. frontiersin.orgnih.gov These findings suggest a potential application for this compound in aquaculture or as a lead compound for developing agents to treat these specific infections.

The table below summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.

Table 1: In Vitro Efficacy of this compound Against Various Bacterial Strains

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 62.5 | nih.gov |

| Methicillin-Resistant S. aureus (MRSA) | Gram-positive | 62.5 | nih.gov |

| Multidrug-Resistant S. aureus (MDR-SA) | Gram-positive | 125 | nih.gov |

| Aeromonas hydrophila | Gram-negative | 16 | frontiersin.orgnih.gov |

| Vibrio anguillarum | Gram-negative | 32 | frontiersin.orgnih.gov |

| Vibrio harveyi | Gram-negative | 32 | frontiersin.org |

In Vivo Efficacy Studies in Established Preclinical Animal Models (e.g., Murine Models of Infection)

A thorough review of published scientific literature indicates that, to date, no in vivo efficacy studies for this compound have been reported. While in vitro data provide a foundational understanding of a compound's antimicrobial potential, in vivo studies are essential to evaluate its efficacy, stability, and behavior within a living organism.

For future preclinical development, established animal models for the pathogens targeted by this compound would be utilized. Given its in vitro activity against S. aureus, relevant murine (mouse and rat) models of infection would be appropriate. mdpi.com These include models for skin and soft tissue infections, as well as more complex scenarios like orthopedic implant-associated infections, which can be monitored noninvasively to assess bacterial load over time. nih.govresearchgate.netpnas.org For the compound's activity against Aeromonas hydrophila, established models using zebrafish (Danio rerio) are commonly employed. nih.govveterinaryworld.org Zebrafish infection models, which can mimic the natural route of aquatic infection, provide a valuable system for evaluating the therapeutic potential of compounds against fish pathogens. nih.govmdpi.com

Pharmacological Comparison with Existing Therapeutic Agents

To contextualize the in vitro efficacy of this compound, its activity can be compared to that of established therapeutic agents.

Against the fish pathogen Aeromonas hydrophila, this compound exhibits an MIC of 16 µg/mL. frontiersin.org In comparison, the broad-spectrum antibiotic Chloramphenicol shows an MIC of 4.0 µg/mL against the same bacterium, indicating that Chloramphenicol is approximately four times more potent in this context. frontiersin.org

For its activity against methicillin-resistant Staphylococcus aureus (MRSA), this compound has a reported MIC of 62.5 µg/mL. nih.gov This can be compared to Vancomycin, a standard-of-care antibiotic for treating serious MRSA infections. Clinical breakpoints for Vancomycin susceptibility are typically an MIC of ≤ 2 µg/mL. njlm.netplos.org This comparison highlights that this compound's activity against MRSA is considerably milder than that of a frontline clinical antibiotic. The relatively high MIC values for this compound against S. aureus strains suggest it may serve better as a lead compound for future chemical modification and optimization rather than as a direct therapeutic candidate in its current form. nih.gov

Q & A

Q. What are the initial steps for synthesizing Chlorohydroaspyrone B in a laboratory setting?

Q. How can researchers ensure the structural elucidation of this compound is accurate?

Methodological Answer: Combine multiple spectroscopic techniques:

- NMR : Assign and signals using 2D experiments (COSY, HSQC, HMBC) to confirm connectivity.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula () and isotopic patterns.

- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable. Cross-validate results with computational models (DFT calculations) to reduce ambiguity .

Q. What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against standards.

- Chiral Chromatography : Resolve enantiomers if racemization is a concern.

- Elemental Analysis : Confirm stoichiometric ratios of C, H, Cl. Document all protocols in alignment with reproducibility standards .

Q. What are the common challenges in isolating this compound from natural sources?

Methodological Answer:

- Matrix Complexity : Use gradient solvent extraction (e.g., hexane → ethyl acetate → methanol) to separate polar/non-polar components.

- Instability : Employ low-temperature processing and inert atmospheres to prevent degradation.

- Low Yield : Optimize fermentation conditions (pH, nutrients) for source organisms .

Advanced Research Questions

Q. How should contradictory bioactivity data for this compound be addressed in pharmacological studies?

Methodological Answer: Apply systematic review principles:

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC variability across cell lines).

- Experimental Replication : Standardize assay conditions (cell density, incubation time) to minimize variability.

- Bias Reduction : Use blinded evaluations and independent validation labs .

Q. What strategies optimize the yield of this compound during scaled-up synthesis?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, RuCl) for key steps like cyclization.

- Flow Chemistry : Improve reaction control and heat dissipation in continuous systems.

- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., solvent polarity, stoichiometry) .

Q. How to design experiments to study the metabolic pathways involving this compound?

Methodological Answer:

Q. What computational methods validate the stereochemical configuration of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate NMR chemical shifts and compare with experimental data.

- Docking Studies : Predict binding poses in target proteins (e.g., kinases) to assess stereochemical relevance.

- Quantum Mechanics (QM) : Calculate electronic circular dichroism (ECD) spectra to match experimental CD results .

Key Considerations for Robust Research

- Data Reproducibility : Adhere to guidelines for detailed experimental reporting, including raw data archiving .

- Ethical Compliance : Ensure synthetic protocols avoid hazardous reagents (e.g., CCl) and follow green chemistry principles .

- Interdisciplinary Collaboration : Engage statisticians for power analysis and methodologists for data interpretation frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.